Lipophilicity (XLogP3) Differentiation: Cyclopentyl-3-amine vs. Cyclohexyl and 4-Regioisomer Analogs
The target compound 2-chloro-N-cyclopentylpyridin-3-amine has a computed XLogP3 of 3.1, placing it in a lipophilicity window that is 0.38 log units lower than the N-cyclohexyl analog (LogP 3.48) and essentially equivalent to the 4-regioisomer (LogP 3.09) [1]. A ΔLogP of +0.38 for the cyclohexyl analog corresponds to a ~2.4-fold increase in octanol–water partition coefficient, which can significantly affect aqueous solubility, plasma protein binding, and passive membrane permeability in drug discovery contexts [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Chloro-N-cyclohexylpyridin-3-amine (CAS 793675-33-9): LogP = 3.48; 2-Chloro-N-cyclopentylpyridin-4-amine (CAS 1209457-87-3): LogP = 3.09 |
| Quantified Difference | ΔLogP = −0.38 vs. cyclohexyl analog; ΔLogP ≈ +0.01 vs. 4-regioisomer |
| Conditions | Computed values: XLogP3-AA (PubChem 2025.09.15 release) for target; vendor-reported LogP (Leyan) for comparators. |
Why This Matters
The target compound's XLogP3 of 3.1 falls within the optimal Lipinski range (1–3) for CNS drug candidates, whereas the cyclohexyl analog at 3.48 approaches the upper boundary, potentially reducing aqueous solubility and increasing non-specific protein binding—a critical differentiator when selecting building blocks for CNS vs. peripheral target programs.
- [1] PubChem Compound Summary CID 43689851. 2-Chloro-N-cyclopentyl-3-pyridinamine. XLogP3-AA 3.1. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
